2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
The chemical compound belongs to a class of molecules that include various functional groups such as thiadiazole, acetamide, and chlorophenoxy units. These functional groups contribute to the molecule's unique properties and potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of related thiadiazole derivatives involves multiple steps, including esterification, hydrazide formation, and ring closure reactions, leading to the formation of the core thiadiazole ring. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification of 4-chlorophenoxyacetic acid followed by reactions with hydrazine hydrate and carbon disulfide, and final substitution at the thiol position (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, such as those related to the compound of interest, often features a "V" shaped conformation with aromatic planes angled significantly, facilitating various intermolecular interactions like hydrogen bonds and π-interactions, which contribute to their 3-D arrays (Boechat et al., 2011).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions characteristic of their functional groups, including nucleophilic substitution reactions at the acetamide and thiadiazole moieties. The thiadiazole sulfur atom can undergo electrophilic reactions, contributing to the compound's versatility in chemical modifications.
Physical Properties Analysis
The physical properties of such compounds, including solubility and crystallinity, are influenced by their molecular structure. For instance, specific intermolecular interactions can lead to the formation of crystalline structures, as observed in compounds containing the thiadiazole unit (Boechat et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2S2/c19-13-5-7-14(8-6-13)27-9-15(26)23-16-24-25-17(29-16)28-10-11-1-3-12(4-2-11)18(20,21)22/h1-8H,9-10H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQHFNDYCVXRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide |
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